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WINSTON-SALEM, NC - Preclinical research has identified the FDA-approved antifungal
agent, ketoconazole, as a promising candidate for the treatment and prevention of breast
cancer brain metastasis (BCBM), a condition with a historically dismal prognosis. This in-depth
guide consolidates the key findings, experimental methodologies, and mechanistic insights for
researchers, scientists, and drug development professionals engaged in advancing oncology
therapeutics.

Executive Summary

Breast cancer is the second leading cause of brain metastases in women, with patients facing
a median survival of only 6-18 months post-diagnosis.[1][2] A significant challenge in treating
BCBM is the blood-brain barrier, which restricts the efficacy of many systemic therapies.
Recent investigations have centered on repurposing existing drugs that can effectively cross
this barrier and target the molecular drivers of brain metastasis.

A pivotal study has demonstrated that ketoconazole can selectively target and inhibit the
growth of breast cancer cells that express a truncated, gain-of-function splice variant of the
glioma-associated oncogene homolog 1 (GLI1), known as tGLI1.[3][4][5][6] This transcription
factor is highly expressed in a majority of BCBM samples and is associated with the promotion
of cancer stem cells (CSCs), preferential metastasis to the brain, and resistance to radiation
therapy.[1]
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Preclinical evidence indicates that ketoconazole and its novel derivative, KCZ-7, suppress
tGLI1-mediated BCBM by inhibiting its DNA-binding activity.[3][4][5][6] This action, in turn,
downregulates the expression of stemness genes such as Nanog and OCT4.[3][4][5][6] In vivo
studies have shown that systemic administration of ketoconazole not only prevents the
formation of brain metastases from circulating tGLI1-positive breast cancer cells but also
inhibits the progression of established metastatic lesions.[3][4] Notably, a derivative, KCZ-7,
has exhibited enhanced blood-brain barrier penetration and greater efficacy in reducing the
frequency of BCBM in mouse models.[3][4]

These promising preclinical findings have prompted the initiation of a window-of-opportunity
clinical trial (NCT03796273) to evaluate the safety, blood-brain barrier penetrance, and
biological activity of ketoconazole in patients with recurrent glioma and breast cancer brain
metastases.[1][7][8]

Mechanism of Action: Targeting the tGLI1
Transcription Factor

The primary mechanism through which ketoconazole exerts its anti-tumor activity in the
context of BCBM is the inhibition of the tGLI1 transcription factor.

The Role of tGLI1 in Breast Cancer Brain Metastasis

tGLI1 is a tumor-specific, truncated isoform of the GLI1 protein, a key effector in the Hedgehog
signaling pathway.[1] However, tGLI1 can also be activated through non-canonical pathways.[3]
Its expression is enriched in BCBM and is correlated with:

e Promotion of Cancer Stem Cells (CSCs): tGLI1 drives the expression of genes associated
with stemness, such as Nanog and OCT4, leading to an expansion of the CSC population
that is implicated in metastasis and therapeutic resistance.[3][4][5][6]

o Preferential Brain Metastasis: tGLI1 expression has been shown to mediate the colonization
of breast cancer cells in the brain.[3][4]

» Therapeutic Resistance: Elevated tGLI1 levels are associated with resistance to
radiotherapy.[1]
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Ketoconazole's Inhibition of tGLI1 Activity

Mechanistic studies have revealed that ketoconazole and its derivative KCZ-7 inhibit tGLI1's
function by preventing its binding to DNA.[3][4][5][6] This disruption of tGLI1's transcriptional
activity leads to the downregulation of its target genes, thereby suppressing the malignant
phenotype. Another proposed mechanism involves the disruption of the functional interaction
between tGLI1 and STAT3.[1]
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Ketoconazole's signaling pathway inhibition.

Preclinical Data
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The potential of ketoconazole and its derivatives in treating BCBM is supported by robust in
vitro and in vivo preclinical data.

In Vitro Efficacy

Ketoconazole has been shown to selectively kill tGLI1-expressing breast cancer cells, with
heightened efficacy against the cancer stem cell subpopulation, while sparing cells that do not
express tGLI1.[3][4]

Table 1: In Vitro Activity of Ketoconazole and Derivatives

Cell Line Vector IC50 (pM) - 72h
MDA-MB-231BRM Control > 20

GLI1 > 20

tGLI1 2.5

SKBRM Control > 20

GLI1 > 20

tGLI1 2.0

Data extracted from Doheny et al., Cancers, 2022.

In Vivo Efficacy in Mouse Models

Two experimental mouse models of breast cancer metastasis have demonstrated the in vivo
potential of ketoconazole and its derivatives.

In a prevention model, systemic administration of ketoconazole prior to the introduction of
tGLI1-positive breast cancer cells into circulation significantly reduced the colonization of these
cells in the brain.

Table 2: In Vivo Prevention of Brain Metastasis with Ketoconazole
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Mean Brain
Treatment Group Bioluminescence p-value
(photonsl/s)
Vehicle ~1.5 x 10”6 <0.01
Ketoconazole (50 mg/kg) ~0.5x 10”6 <0.01

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

In a treatment model, ketoconazole administration was initiated after the detection of
established brain metastases. The treatment led to a significant suppression of metastatic

progression.

Table 3: In Vivo Treatment of Established Brain Metastasis

Fold Change in Brain

Treatment Group . . p-value
Bioluminescence

Vehicle ~25 <0.05

Ketoconazole (50 mg/kg) ~5 <0.05

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

Blood-Brain Barrier Penetration

Mass spectrometry analysis confirmed that ketoconazole and its derivatives can cross the
blood-brain barrier. The novel derivative, KCZ-7, demonstrated superior brain penetration

compared to the parent compound.

Table 4: Blood-Brain Barrier Penetration of Ketoconazole and Derivatives
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Mean Brain Mean Serum
Compound (50 . . . .
Concentration Concentration Brain/Serum Ratio
mglkg)
(nglg) (ng/mL)
Ketoconazole ~100 ~2000 ~0.05
KCZ-5 ~50 ~1500 ~0.03
KCz-7 ~400 ~2500 ~0.16

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

Clinical Development

The encouraging preclinical data provided a strong rationale for investigating ketoconazole in
a clinical setting for patients with BCBM.

Phase | "Window-of-Opportunity" Trial (NCT03796273)

A phase | clinical trial was initiated to assess the side effects and efficacy of ketoconazole
administered prior to surgery in patients with recurrent glioma or breast cancer that has
metastasized to the brain.[7][8]

Trial Design:

o Objective: To evaluate the safety, tolerability, and blood-brain barrier penetration of
ketoconazole. A key exploratory objective is to measure the modulation of tGLI1 expression
and its signaling pathway in the resected tumor tissue.[7]

o Patient Population: Patients with recurrent glioma or breast cancer with brain metastases
scheduled for surgical resection.[7]

o Treatment Protocol: Patients in the experimental arm receive oral ketoconazole at a dose of
400 mg twice daily for 4-7 days leading up to surgery.[7]

e Primary Outcome Measures:

o Incidence of adverse events.
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o Concentration of ketoconazole in plasma and resected brain tumor tissue.

¢ Secondary Outcome Measures:

o Change in tGLI1 expression in tumor tissue.

As of the latest updates, the trial is ongoing, and results on the primary and secondary
outcome measures have not yet been publicly reported.

Clinical Trial Workflow (NCT03796273)

Patient Enrollment (BCBM, Recurrent Glioma)

Surgical Resection of Brain Tumor

Analysis of Plasma and Tumor Tissue

Primary and Secondary Endpoints Assessment

Click to download full resolution via product page
Workflow of the NCT03796273 clinical trial.

Experimental Protocols
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The following are summaries of the key experimental protocols employed in the preclinical

evaluation of ketoconazole for BCBM.

Cell Culture and Reagents

Cell Lines: Human breast cancer cell lines MCF7, MCF10A, BT-20, and SKBR3 were
utilized. Isogenic cell lines stably expressing control, GLI1, or tGLI1 vectors were generated.

Reagents: Ketoconazole was obtained from a commercial supplier. The novel derivatives
KCZ-5 and KCZ-7 were synthesized based on the ketoconazole scaffold.

In Vitro Cell Viability Assay

Seeding: Cells were seeded in 96-well plates.
Treatment: Cells were treated with a dose range of ketoconazole or its derivatives.

Analysis: Cell viability was assessed at 24, 48, and 72 hours post-treatment using a standard
MTT or similar colorimetric assay. The half-maximal inhibitory concentration (IC50) was
calculated.

In Vivo Mouse Models of Brain Metastasis

Animal Model: Female athymic nude mice were used.

Cell Inoculation: Luciferase-expressing human breast cancer cells were administered via
intracardiac injection to model the circulation of tumor cells and subsequent metastasis.

Treatment:

o Prevention Model: Mice received intraperitoneal injections of ketoconazole (50 mg/kg) or
vehicle 24 hours prior to cell inoculation and three times per week thereatfter.

o Treatment Model: Treatment with ketoconazole (50 mg/kg) or vehicle was initiated upon
the detection of brain metastases via bioluminescent imaging.

Monitoring: Tumor burden in the brain and other organs was monitored bi-weekly using an in
vivo imaging system to detect bioluminescence.
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Endpoint Analysis: At the conclusion of the study, brains and other organs were harvested for
ex Vvivo bioluminescence imaging and histological analysis.

Mass Spectrometry for Blood-Brain Barrier Penetration

Sample Collection: Tumor-naive mice were treated with a single intraperitoneal dose of
ketoconazole or its derivatives (50 mg/kg). Blood and brain tissue were collected at
specified time points.

Sample Preparation: Brain tissue was homogenized, and both brain homogenates and
serum samples were processed for analysis.

Analysis: The concentrations of the compounds in the brain and serum were quantified using
liquid chromatography-mass spectrometry (LC-MS).

Chromatin Immunoprecipitation (ChiP)

Cross-linking: Cells were treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The cross-linked chromatin was sheared into smaller fragments using
sonication.

Immunoprecipitation: An antibody specific to tGLI1 was used to immunoprecipitate the tGLI1-
DNA complexes.

DNA Purification: The DNA was purified from the immunoprecipitated complexes.

Analysis: The purified DNA was analyzed by quantitative PCR (qPCR) or next-generation
sequencing (ChIP-seq) to identify the DNA sequences bound by tGLI1.

Future Directions

The preclinical success of ketoconazole and its derivatives in targeting tGLI1-positive BCBM

has paved the way for further investigation. Key future directions include:

o Completion and Analysis of the NCT03796273 Trial: The results of this trial will provide

crucial insights into the safety, tolerability, and central nervous system penetrance of
ketoconazole in patients, as well as its on-target activity.
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o Further Development of KCZ-7: Given its superior blood-brain barrier penetration and
efficacy in preclinical models, KCZ-7 warrants further development as a potential therapeutic
for BCBM.

o Biomarker Development: The identification of a robust biomarker to select patients with
tGLI1-positive tumors will be essential for the clinical application of this therapeutic strategy.

o Combination Therapies: Investigating the efficacy of ketoconazole or its derivatives in
combination with other treatment modalities, such as radiation therapy or targeted therapies,
could lead to synergistic anti-tumor effects.

Conclusion

The repurposing of ketoconazole as a therapeutic agent for breast cancer brain metastasis
represents a promising and innovative approach to addressing a significant unmet medical
need. The strong preclinical evidence for its mechanism of action and in vivo efficacy, coupled
with the ongoing clinical investigation, underscores the potential of this strategy to improve
outcomes for patients with this devastating disease. The continued exploration of
ketoconazole and its more potent derivatives could herald a new therapeutic option for a
patient population with limited effective treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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